1,3,4-Thiadiazole-2-carboxylic acid

Drug Metabolism Pharmacokinetics Medicinal Chemistry

This unsubstituted heterocyclic building block offers maximum flexibility for downstream synthetic elaboration. Its carboxylic acid handle enables rapid library assembly, while the 1,3,4-thiadiazole core provides strategic advantages over oxadiazole or thiophene analogs in CYP inhibition mitigation and plasma protein binding modulation. Essential for scaffold-hopping and SAR-driven LogD tuning.

Molecular Formula C3H2N2O2S
Molecular Weight 130.13 g/mol
CAS No. 499770-97-7
Cat. No. B1602375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4-Thiadiazole-2-carboxylic acid
CAS499770-97-7
Molecular FormulaC3H2N2O2S
Molecular Weight130.13 g/mol
Structural Identifiers
SMILESC1=NN=C(S1)C(=O)O
InChIInChI=1S/C3H2N2O2S/c6-3(7)2-5-4-1-8-2/h1H,(H,6,7)
InChIKeyDERHNSJVDWFDKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,4-Thiadiazole-2-carboxylic acid (CAS 499770-97-7): Procurement Guide for a Core Heterocyclic Scaffold


1,3,4-Thiadiazole-2-carboxylic acid (CAS 499770-97-7) is a five-membered heterocyclic building block containing two nitrogen atoms and one sulfur atom, with a carboxylic acid functional group at the 2-position [1]. This scaffold is a core structural motif in numerous pharmacologically active compounds and agrochemicals [2]. Its value proposition for procurement lies in its unique combination of electronic properties, metabolic stability, and versatile derivatization potential at the carboxylic acid handle, which enables rapid assembly of diverse compound libraries [3]. The compound serves as a foundational intermediate, with its unsubstituted nature offering maximum flexibility for downstream synthetic elaboration.

Why 1,3,4-Thiadiazole-2-carboxylic acid Cannot Be Interchanged with Common Bioisosteres: Critical ADME and Reactivity Differences


Substituting 1,3,4-thiadiazole-2-carboxylic acid with its close structural analogs, such as 1,3,4-oxadiazole-2-carboxylic acid or thiophene-2-carboxylic acid, introduces significant and predictable changes in key drug development parameters. The presence of a sulfur atom versus an oxygen atom in the heterocyclic core directly impacts aqueous solubility, plasma protein binding, and cytochrome P450 (CYP) inhibition profiles [1]. Furthermore, the 1,3,4-thiadiazole ring exhibits distinct reactivity patterns in cyclization and coupling reactions compared to thiophene-based systems, making it a non-substitutable intermediate for specific synthetic routes [2]. These quantifiable differences in physicochemical and biological behavior necessitate a deliberate selection process for scientific and industrial applications.

Quantitative Evidence for Selecting 1,3,4-Thiadiazole-2-carboxylic acid: A Comparative Data Guide


Plasma Protein Binding: 1,3,4-Thiadiazole Scaffold Exhibits Highest Binding Among Common Heterocycles

In a large-scale analysis of heterocyclic substituent effects on drug developability, the 1,3,4-thiadiazole class was identified as having the highest level of binding to human serum albumin (HSA) among all evaluated heterocycles [1]. This property, while often considered a liability for free drug concentration, can be strategically advantageous for projects requiring extended half-life or specific tissue distribution profiles. The data provides a clear differentiation point against common alternatives like imidazoles and pyrazines, which showed significantly lower binding.

Drug Metabolism Pharmacokinetics Medicinal Chemistry ADME

CYP450 Inhibition Liability: 1,3,4-Thiadiazole is a 'Clean' Scaffold with Low Inhibition Risk

The same industry analysis found the 1,3,4-thiadiazole ring to be among a group of heterocycles classified as 'relatively clean' with respect to cytochrome P450 (CYP) enzyme inhibition [1]. This contrasts sharply with common alternative scaffolds like thiophene, tetrazole, and 1,2,3-triazole, which were identified as having a high propensity for CYP inhibition [1]. This low-risk profile is a key differentiator for early-stage drug discovery programs aiming to avoid polypharmacy and drug-drug interaction liabilities.

Drug-Drug Interactions CYP450 Toxicology ADME

Kinetic Solubility: 10-Fold Lower Aqueous Solubility than Oxadiazole Bioisostere

A direct head-to-head comparison of the 1,3,4-thiadiazole and 1,3,4-oxadiazole scaffolds revealed a substantial difference in aqueous solubility [1]. In a matched pair analysis where the only structural difference was the replacement of the ring sulfur with oxygen, the oxadiazole-containing compound (compound 34/Yaddle1) exhibited a kinetic solubility of 26.72 ± 1.8 μM at pH 7.4, while the thiadiazole-containing compound (compound 5/Yoda1) had a solubility of just 1.22 ± 0.11 μM under the same conditions [1]. This represents a greater than 10-fold improvement in solubility for the oxadiazole analog.

Aqueous Solubility Bioisosterism Physicochemical Properties Formulation Science

Synthetic Versatility: Established Route for Diverse Thiadiazole Library Synthesis from a Common Intermediate

1,3,4-Thiadiazole-2-carboxylic acid serves as a validated starting material for the synthesis of libraries of biologically active derivatives [1]. In one exemplary study, the closely related thiophene-2-carboxylic acid was cyclized with a series of N-arylthiosemicarbazides to yield a library of novel 1,3,4-thiadiazole derivatives [1]. The study demonstrated that this synthetic route is robust, with the resulting compounds showing structure-dependent antimicrobial activity against a panel of pathogens including Staphylococcus aureus, Candida albicans, Salmonella typhimurium, Enterobacter aerogenes, and Salmonella kentucky [1].

Medicinal Chemistry Parallel Synthesis Building Block SAR

Defined Application Scenarios for 1,3,4-Thiadiazole-2-carboxylic acid Based on Differentiated Properties


Early-Stage Drug Discovery: High Plasma Protein Binding Design Strategy

For medicinal chemistry programs where an extended drug half-life or specific tissue targeting is a design goal, the high plasma protein binding propensity of the 1,3,4-thiadiazole scaffold is a strategic advantage [1]. Incorporating 1,3,4-thiadiazole-2-carboxylic acid as a core building block can intentionally increase a lead compound's binding to human serum albumin, thereby reducing its clearance rate and increasing its systemic exposure [1]. This is in contrast to the use of imidazole or pyrazine building blocks, which would be expected to yield a much higher free fraction [1].

Lead Optimization: Mitigating CYP450-Mediated Drug-Drug Interaction Risk

When a lead series suffers from off-target CYP450 inhibition, replacement of problematic heterocycles like thiophene or tetrazole with a 1,3,4-thiadiazole core is a rational strategy for risk mitigation [1]. The evidence indicates that the 1,3,4-thiadiazole scaffold has a low propensity for CYP inhibition, making it a safer choice for developing candidates intended for chronic dosing or for use in patient populations on multiple medications [1]. Procuring 1,3,4-thiadiazole-2-carboxylic acid enables this key scaffold-hopping exercise.

Medicinal Chemistry SAR Exploration: Tunable Lipophilicity and Solubility via Bioisosteric Replacement

For structure-activity relationship (SAR) studies focused on modulating a lead's physicochemical properties, 1,3,4-thiadiazole-2-carboxylic acid provides a well-characterized starting point. When compared to its 1,3,4-oxadiazole bioisostere, the thiadiazole core will systematically lower aqueous solubility by approximately 10-fold, as shown in matched-pair analyses [1]. This allows for the rational tuning of a compound's LogD, membrane permeability, and volume of distribution. Procurement of the thiadiazole acid enables exploration of this lipophilic chemical space.

Agrochemical Intermediate: Synthesis of Novel Fungicidal and Nematocidal Agents

Patented derivatives of 1,3,4-thiadiazole-2-carboxylic acid, particularly those with a sulfonyl or sulfinyl group (n=1 or 2), have demonstrated both high fungicidal and nematocidal activity, while offering improved environmental profiles over legacy mercury-based products [1]. The parent acid (n=0) serves as the essential starting material or intermediate for producing these bioactive derivatives [1]. This established industrial utility differentiates it from other heterocyclic building blocks without such a clear and patented path to commercial agrochemical applications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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